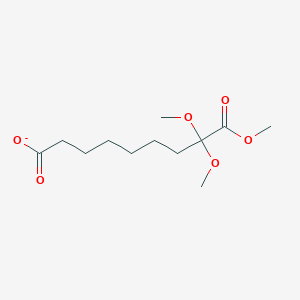

8,8,9-Trimethoxy-9-oxononanoate

Description

Properties

CAS No. |

82259-18-5 |

|---|---|

Molecular Formula |

C12H21O6- |

Molecular Weight |

261.29 g/mol |

IUPAC Name |

8,8,9-trimethoxy-9-oxononanoate |

InChI |

InChI=1S/C12H22O6/c1-16-11(15)12(17-2,18-3)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14)/p-1 |

InChI Key |

YDQDUGUAPYIVMU-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C(CCCCCCC(=O)[O-])(OC)OC |

Origin of Product |

United States |

Preparation Methods

Oxidation of Nonanoic Acid

The first step involves selective oxidation of nonanoic acid to introduce the oxo group at the terminal carbon. This transformation can be accomplished using several oxidation methods:

Ozonolysis : Similar to the preparation of methyl 9-oxononanoate described in related literature, where ozone is bubbled into a solution of an appropriate precursor at -78°C.

Swern Oxidation : Utilizing dimethyl sulfoxide and oxalyl chloride followed by triethylamine to effect the oxidation.

Permanganate Oxidation : Controlled oxidation using potassium permanganate under specific conditions to achieve selective terminal oxidation.

The oxidized product serves as a key intermediate for subsequent methoxylation.

Introduction of Methoxy Groups

Following oxidation, the introduction of methoxy groups at positions 8 and 9 represents a critical step in the synthesis. This transformation likely involves reaction with trimethyl orthoformate or similar reagents under acidic conditions.

Table 2: Potential Reagents for Methoxylation

| Reagent | Catalyst | Conditions | Purpose |

|---|---|---|---|

| Trimethyl orthoformate | p-Toluenesulfonic acid | Reflux, 4-6 h | Introduction of three methoxy groups |

| Methanol/Methyl iodide | Silver oxide | Room temperature, 12-24 h | Methylation of hydroxyl groups |

| Dimethyl sulfate | Potassium carbonate | 40-50°C, 8-10 h | Alternative methylating agent |

The methoxylation process must be carefully controlled to achieve the specific substitution pattern found in this compound.

Formation of Nonanoate Salt

The final step involves conversion of the carboxylic acid to its nonanoate salt form. This is typically achieved through treatment with an appropriate base, followed by isolation of the resulting salt.

Alternative Synthetic Approach via 9-Oxononanoate Derivatives

An alternative preparation method utilizes 9-oxononanoate derivatives, such as methyl 9-oxononanoate, as key intermediates.

Preparation of Methyl 9-oxononanoate

Methyl 9-oxononanoate (C10H18O3) serves as a valuable precursor for the synthesis of this compound. According to documented procedures, this intermediate can be prepared through ozonolysis of appropriate unsaturated esters:

- A solution of the precursor compound in dichloromethane is cooled to -78°C

- Ozone is bubbled through the solution until reaction completion

- The reaction is quenched and the product is isolated through standard workup procedures

Methyl 9-oxononanoate has been reported in natural sources such as Cichorium endivia and has been characterized with complete spectroscopic data.

Conversion to 8,8,9-Trimethoxy Derivative

The 9-oxononanoate intermediate can be converted to the trimethoxy derivative through reaction with appropriate methoxylating agents. This conversion likely proceeds through formation of an acetal/ketal intermediate followed by further methoxylation.

Hydrolysis and Salt Formation

The methyl ester is then hydrolyzed under basic conditions to form the corresponding carboxylate salt:

- Treatment with aqueous sodium or potassium hydroxide

- Careful pH control to ensure formation of the nonanoate salt

- Isolation through appropriate purification methods

Palladium-Catalyzed Synthetic Approaches

Recent developments in palladium-catalyzed carbonylation chemistry suggest potential alternative routes for the preparation of functionalized nonanoates.

Bis-alkoxycarbonylation Reactions

Palladium-catalyzed bis-alkoxycarbonylation reactions could potentially be adapted for the synthesis of this compound or related intermediates. According to experimental data, these reactions typically employ:

Table 3: Palladium-Catalyzed Reaction Conditions

| Parameter | Optimized Condition | Notes |

|---|---|---|

| Catalyst | Pd(TFA)2 | 2 mol% loading |

| Additive | p-Toluenesulfonic acid | 2-5 mol% |

| Oxidant | p-Benzoquinone (BQ) | 1.1-1.5 equivalents |

| Solvent | MeOH/THF (7:1) | 4 mL per 2 mmol substrate |

| Pressure | CO (4 bar) | In autoclave |

| Temperature | 50°C | For optimal yield |

| Reaction time | 67 hours | Complete conversion |

These reaction conditions have demonstrated high yields (up to 96%) for related functionalized esters.

Analytical Characterization

Proper characterization of this compound is essential for confirming successful synthesis and assessing purity.

Spectroscopic Analysis

Various spectroscopic techniques are employed for structural confirmation:

NMR Spectroscopy : Proton and carbon NMR would show characteristic signals for:

- Methoxy groups (typically δ 3.2-3.8 ppm in ¹H NMR)

- Aliphatic chain protons

- Carbonyl carbon signals in ¹³C NMR

Infrared Spectroscopy : Characteristic absorption bands for:

- C=O stretching (approximately 1730-1750 cm⁻¹)

- C-O stretching of methoxy groups (1050-1200 cm⁻¹)

- Carboxylate stretching (1550-1650 cm⁻¹)

Mass Spectrometry : The compound would exhibit:

- Molecular ion peak at m/z 261 (for the anion)

- Characteristic fragmentation patterns for methoxy groups

- Sequential loss of methoxy substituents

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess purity and identify potential impurities or byproducts.

Challenges and Considerations

Several challenges must be addressed in the synthesis of this compound:

Selectivity Issues

The selective introduction of three methoxy groups at specific positions presents a significant synthetic challenge. Controlling the regioselectivity and preventing over-methylation requires careful optimization of reaction conditions and selection of appropriate reagents.

Stability Concerns

The trimethoxy-oxo functionality may exhibit stability issues under certain conditions:

- Potential hydrolysis under strongly acidic or basic conditions

- Possible decomposition at elevated temperatures

- Sensitivity to oxidizing or reducing agents

Purification Considerations

Purification of this compound may require specialized techniques:

- Column chromatography with carefully selected solvent systems

- Recrystallization procedures for salt forms

- Potential need for preparative HPLC for high-purity samples

Applications and Significance

The unique structure of this compound contributes to its potential applications in various fields:

- Organic Synthesis : Serves as a versatile building block for complex molecule synthesis

- Medicinal Chemistry : May exhibit biological activities related to metabolic pathways of energy production and lipid storage

- Materials Science : Potential applications in specialized materials due to its functionalized structure

Chemical Reactions Analysis

Types of Reactions

8,8,9-Trimethoxy-9-oxononanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxo-fatty acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

Oxidation: Higher oxo-fatty acids.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8,8,9-Trimethoxy-9-oxononanoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,8,9-Trimethoxy-9-oxononanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Structural and Electronic Differences

- Methoxy vs. Chloro/Amino Groups: The methoxy groups in this compound are electron-withdrawing via resonance, reducing electrophilicity at the ketone compared to the chloro derivative (electron-withdrawing inductive effect) .

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing 8,8,9-Trimethoxy-9-oxononanoate?

- Methodological Answer : Synthesis of structurally analogous compounds (e.g., 9-Oxononanoic Acid) involves dissolving precursors in inert solvents like methanol or chloroform under inert gas (N₂/Ar) to prevent oxidation . For methoxy-containing derivatives, controlled alkylation reactions with methylating agents (e.g., dimethyl sulfate) at 40–60°C may be employed. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using TLC and NMR .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers. Stability data from related oxononanoates suggest ≥4 years under these conditions . Preclude moisture and oxygen by sealing vials with PTFE-lined caps. For stock solutions, use solvents purged with inert gas and aliquot to avoid freeze-thaw cycles .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. While no significant hazards are reported for analogous compounds (e.g., 9-Oxononanoic Acid), treat it as a potential irritant. In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

Standardize Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) and use orthogonal assays (e.g., PLA2 activity vs. β-oxidation markers) .

Cross-Validate Models : Compare in vitro results (e.g., isolated plasma assays) with in silico docking simulations to identify binding affinities .

Data Transparency : Adopt open-data practices to enable reproducibility, as outlined in frameworks for reconciling contradictory findings .

Q. What advanced analytical techniques are recommended for structural elucidation and quantification?

- Methodological Answer :

| Technique | Application | Key Parameters |

|---|---|---|

| NMR | Methoxy/oxo group identification | 1H (δ 3.2–3.5 ppm for OCH₃), 13C DEPT |

| GC-MS | Purity assessment | Electron ionization (70 eV), m/z 172+ |

| HPLC-MS | Quantification in biological matrices | C18 column, ESI⁻ mode, LOD 0.1 µg/mL |

For complex matrices, employ SPE (C18 cartridges) and derivatization (e.g., BSTFA) to enhance detection .

Q. What mechanistic insights explain the compound’s influence on lipid metabolism pathways?

- Methodological Answer : Studies on 9-Oxononanoic Acid suggest it inhibits hepatic fatty acid synthesis by downregulating ACC and FASN enzymes while upregulating CPT1A (a β-oxidation marker) . For this compound, design siRNA knockdown experiments in hepatocyte models to validate target enzymes. Use LC-MS-based metabolomics to track acyl-carnitine levels as β-oxidation intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.